1,2-Dichlorohexafluorocyclopentene

Descripción

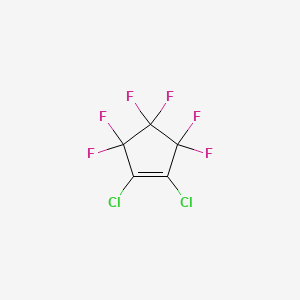

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPBVCKGWWGZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061038 | |

| Record name | 1,2-Dichlorohexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1,2-Dichlorohexafluoro-1-cyclopentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

706-79-6 | |

| Record name | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichlorohexafluorocyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorohexafluorocyclopentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorohexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorohexafluorocyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU5ZEW9Z5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dichlorohexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dichlorohexafluorocyclopentene, a key intermediate in the preparation of various fluorinated compounds. The primary synthetic route detailed herein involves the catalyzed chlorination of hexachlorocyclopentadiene followed by a fluorination reaction with hydrogen fluoride. This document outlines the experimental protocols, reaction parameters, and quantitative data associated with this synthesis. Furthermore, logical workflow diagrams are provided to visually represent the synthetic pathway.

Introduction

This compound (CAS No. 706-79-6) is a valuable fluorinated building block in organic synthesis.[1] Its unique electronic and structural properties make it a versatile precursor for the introduction of the hexafluorocyclopentene moiety into a wide range of molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a robust and industrially relevant method for its preparation.

Synthetic Pathway Overview

The principal synthesis of this compound proceeds via a two-step process starting from the readily available hexachlorocyclopentadiene. The overall transformation can be summarized as follows:

-

Chlorination: Hexachlorocyclopentadiene is first chlorinated in the presence of an antimony catalyst.

-

Fluorination: The resulting chlorinated intermediate is then reacted with hydrogen fluoride to yield this compound.

This synthetic approach is outlined in U.S. Patent 5,847,243 A, which describes a method for producing vic-dichloro-fluorinated alkenes from perchloro-conjugated diene compounds.

Experimental Protocols

While the primary patent outlines the general methodology, this section aims to provide a more detailed, practical experimental protocol based on the available information.

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier |

| Hexachlorocyclopentadiene | C₅Cl₆ | ≥98% | Standard chemical suppliers |

| Gaseous Chlorine | Cl₂ | ≥99.5% | Industrial gas supplier |

| Antimony Catalyst | e.g., SbCl₅ | ≥99% | Standard chemical suppliers |

| Hydrogen Fluoride | HF | Anhydrous | Specialized chemical suppliers |

Step 1: Chlorination of Hexachlorocyclopentadiene

Reaction: C₅Cl₆ + Cl₂ --(Sb catalyst)--> C₅Cl₈

Procedure:

-

In a suitable corrosion-resistant reactor, charge hexachlorocyclopentadiene and the antimony catalyst.

-

Introduce gaseous chlorine into the reactor.

-

The reaction is typically carried out at a temperature not exceeding 200°C, preferably in the range of 60°C to 180°C.

-

The reaction time is dependent on the specific catalyst and reaction temperature but is generally completed within 24 hours.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS) to determine the consumption of the starting material.

-

Upon completion, the excess chlorine is removed, and the crude chlorinated intermediate is isolated.

Step 2: Fluorination of the Chlorinated Intermediate

Reaction: C₅Cl₈ + 6HF --> C₅Cl₂F₆ + 6HCl

Procedure:

-

The crude product from the chlorination step is transferred to a reactor suitable for handling hydrogen fluoride.

-

Anhydrous hydrogen fluoride is introduced into the reactor.

-

The reaction is conducted at an elevated temperature, typically not exceeding 200°C, with a preferred range of 80°C to 140°C.

-

The reaction is maintained for a sufficient duration, usually within 24 hours, to ensure complete fluorination.

-

The progress of the reaction can be followed by monitoring the evolution of hydrogen chloride gas.

-

After the reaction is complete, the crude this compound is cooled and subjected to purification.

Purification

The final product, this compound, can be purified by fractional distillation under atmospheric or reduced pressure to achieve the desired purity (typically ≥97%).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields can vary depending on the optimization of reaction conditions.

| Parameter | Value | Reference |

| Chlorination Step | ||

| Reaction Temperature | 60 - 180 °C | U.S. Patent 5,847,243 A |

| Reaction Time | < 24 hours | U.S. Patent 5,847,243 A |

| Fluorination Step | ||

| Reaction Temperature | 80 - 140 °C | U.S. Patent 5,847,243 A |

| Reaction Time | < 24 hours | U.S. Patent 5,847,243 A |

| Product Properties | ||

| Boiling Point | ~90 °C | [2] |

| Density (at 25 °C) | ~1.635 g/mL | [2] |

| Purity (typical) | ≥97% | [2] |

Experimental Workflow and Diagrams

The logical flow of the synthesis of this compound is depicted in the following diagrams.

Caption: Overall synthesis workflow for this compound.

Caption: Reaction scheme for the synthesis of this compound.

Safety Considerations

This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Hexachlorocyclopentadiene: Highly toxic and an environmental hazard.

-

Gaseous Chlorine: Toxic and corrosive.

-

Antimony Catalysts: Toxic and corrosive.

-

Hydrogen Fluoride: Extremely corrosive and toxic. Contact with skin or inhalation can cause severe burns and is a medical emergency.

Conclusion

The synthesis of this compound from hexachlorocyclopentadiene via a two-step chlorination and fluorination process is a viable and documented method. This guide provides a framework for understanding the key reactions and experimental considerations. For precise and optimized results, further consultation of the primary patent literature and process optimization are recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichlorohexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexafluorocyclopentene, with the CAS number 706-79-6, is a halogenated cyclic alkene of significant interest in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the presence of both chlorine and fluorine atoms on a cyclopentene backbone, make it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and a summary of its spectroscopic characteristics, tailored for professionals in research and drug development.

Physical Properties

This compound is a colorless liquid under standard conditions. Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅Cl₂F₆ |

| Molecular Weight | 244.95 g/mol |

| Boiling Point | 90 °C |

| Density | 1.635 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.37 |

| Melting Point | -105.8 °C |

| Flash Point | > 230 °F |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the double bond, influenced by the electron-withdrawing halogen atoms, and the reactivity of the vinylic chlorine atoms towards nucleophilic substitution.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution at the vinylic chlorine positions. The reaction's outcome can be controlled by the nature of the nucleophile and the reaction conditions.

Reaction with Secondary Phosphines: A well-documented reaction of this compound is its reaction with secondary phosphines, such as dicyclohexylphosphine and diphenylphosphine. This reaction proceeds via the displacement of one or both vinylic chlorine atoms, leading to the formation of monophosphinated or diphosphinated products. The reaction with dicyclohexylphosphine can yield both mono- and disubstituted derivatives, while diphenylphosphine tends to give the monosubstituted product almost exclusively.[1][2]

Caption: Reaction of this compound with secondary phosphines.

Reaction with Amines and Alcohols: With amines and alcohols, this compound can yield either C-1 monosubstituted or C-1,3,3 trisubstituted products, depending on the stoichiometry and reactivity of the nucleophile.

Reaction with Phosphorus Esters: In reactions with phosphites, phosphonites, and phosphinite esters, a reversal of the double bond's polarization is observed, leading to the displacement of both chlorine atoms to exclusively form tetraalkylperfluoro-1-cycloalken-1,2-ylenediphosphonates.

Synthesis

A plausible synthetic route to this compound involves the controlled fluorination and de-chlorination of a more heavily chlorinated precursor, such as octachlorocyclopentene. This multi-step process would likely involve an initial fluorination step, followed by selective dechlorination to introduce the double bond.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Reaction of this compound with Diphenylphosphine

This protocol describes a typical procedure for the monosubstitution of a vinylic chlorine atom with a secondary phosphine.

Materials:

-

This compound

-

Diphenylphosphine

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.

-

Add a stoichiometric equivalent of diphenylphosphine to the dropping funnel, diluted with anhydrous diethyl ether.

-

Add the diphenylphosphine solution dropwise to the stirred solution of this compound at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, the reaction mixture may form a precipitate of diphenylphosphine hydrochloride. Filter the mixture under inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the monosubstituted product.

-

Characterize the product using NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and mass spectrometry to confirm its structure.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound and its reaction products. While full spectra are available in specialized databases such as SpectraBase, a summary of expected spectral features is provided below.

| Spectroscopic Technique | Expected Features |

| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond are expected to appear in the downfield region (typically > 100 ppm). The fluorine and chlorine substituents will cause complex splitting patterns and shifts. The sp³ carbons will appear at higher field. |

| ¹⁹F NMR | Multiple signals are expected due to the non-equivalent fluorine atoms in the molecule. Complex coupling patterns (F-F coupling) will be observed. Chemical shifts are typically reported relative to a standard like CFCl₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=C double bond (around 1600-1680 cm⁻¹) and strong C-F stretching vibrations (in the 1000-1400 cm⁻¹ region) are expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a rough 9:6:1 ratio) will be observed. Fragmentation will likely involve the loss of chlorine and fluorine atoms or small fluorinated fragments. |

Conclusion

This compound is a valuable and reactive intermediate in organofluorine chemistry. Its physical properties are well-defined, and its chemical reactivity, particularly towards nucleophiles, offers a versatile platform for the synthesis of novel fluorinated compounds. The experimental protocols and spectroscopic data provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important building block.

References

A Technical Guide to 1,2-Dichlorohexafluorocyclopentene (CAS: 706-79-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexafluorocyclopentene, with the CAS number 706-79-6, is a halogenated cyclic alkene. This fluorinated organic compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of photochromic diarylperfluorocyclopentene and dithienylethene derivatives.[1][2] These derivatives are of significant interest in the development of molecular switches and materials with tunable optical properties, holding potential for applications in data storage, molecular electronics, and targeted drug delivery systems. The presence of both chlorine and fluorine atoms imparts unique reactivity and stability to the molecule, making it a valuable reagent for introducing perfluorocyclopentene moieties into larger molecular frameworks.[3] This guide provides an in-depth overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and a discussion of its relevance in the context of medicinal chemistry and drug development.

Physicochemical and Safety Data

Comprehensive data on the physical, chemical, and safety properties of this compound are crucial for its proper handling and application in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 706-79-6 | [2][4] |

| Molecular Formula | C₅Cl₂F₆ | [2][5] |

| Molecular Weight | 244.95 g/mol | [2][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 90 °C (at standard pressure) | [2][7] |

| Melting Point | -105.8 °C | [7] |

| Density | 1.635 g/mL at 25 °C | [2][7] |

| Refractive Index (n²⁰/D) | 1.37 | [2] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 3) |

| H301: Toxic if swallowed. | P264, P270, P301+P310, P321, P330, P405, P501 |

| Acute Toxicity, Inhalation (Category 3) |

| H331: Toxic if inhaled. | P261, P271, P304+P340, P311, P321, P403+P233, P405, P501 |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system |

| H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Synthesis and Reactions

The primary utility of this compound lies in its role as a key building block for more complex molecules, particularly through carbon-carbon bond-forming reactions. The vinylic chlorine atoms are susceptible to displacement, allowing for the introduction of various substituents.

Synthesis of Diarylperfluorocyclopentenes via Suzuki-Miyaura Coupling

A prominent application of this compound is in the synthesis of diarylperfluorocyclopentenes. These compounds are a class of photochromic molecules that undergo a reversible color change upon irradiation with light.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation.[8]

Materials:

-

This compound

-

Arylboronic acid (3.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (0.005 equivalents, 1 mol% Pd)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.02 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous, deoxygenated 1,4-dioxane

-

Hexane

-

Celite®

Procedure:

-

To a Schlenk tube, add the arylboronic acid, Pd₂(dba)₃·CHCl₃, X-Phos, and K₃PO₄.

-

Flush the tube with nitrogen or argon three times to ensure an inert atmosphere.

-

Add this compound and anhydrous, deoxygenated 1,4-dioxane via syringe.

-

Heat the resulting suspension to reflux (approximately 101 °C) for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a short pad of Celite®, washing the pad with hexane.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diarylperfluorocyclopentene.

A stepwise approach can be employed to synthesize unsymmetrical diarylperfluorocyclopentenes by first performing a selective monocoupling, isolating the monochloro-alkene intermediate, and then subjecting it to a second Suzuki-Miyaura coupling with a different arylboronic acid.[8]

Reaction with Secondary Phosphines

This compound reacts with secondary phosphines, such as dicyclohexylphosphine and diphenylphosphine. The reaction proceeds primarily via the displacement of a single vinylic chlorine atom to yield the monosubstituted phosphine derivative. In the case of dicyclohexylphosphine, a disubstituted product has also been observed. The structures of these products have been confirmed by analytical and spectroscopic methods, including ¹⁹F and ³¹P NMR.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its derivatives.

-

Mass Spectrometry: The mass spectrum of this compound is available through the NIST WebBook.[9]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals corresponding to the five carbon atoms of the cyclopentene ring. The chemical shifts will be influenced by the attached fluorine and chlorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule, with expected signals in the characteristic regions for fluorines attached to sp² and sp³ hybridized carbons.[10] Chemical shifts for -CF₂- groups typically appear between +80 to +140 ppm relative to CFCl₃.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C-Cl stretching vibrations.

Relevance to Drug Development

While there is no direct evidence of the biological activity of this compound itself, its utility in synthesizing photochromic diarylethenes and dithienylethenes provides a significant link to drug development.[11]

Molecular Switches in Photodynamic Therapy and Drug Delivery

The diarylperfluorocyclopentene derivatives synthesized from this compound are prime examples of molecular switches.[11][12] These molecules can be reversibly isomerized between two distinct forms using light of different wavelengths. This photo-responsiveness can be harnessed for various biomedical applications:

-

Photodynamic Therapy (PDT): Photochromic compounds can be designed to be inactive in the dark and become cytotoxic only upon activation with a specific wavelength of light. This allows for targeted therapy, minimizing damage to healthy tissues.

-

Targeted Drug Delivery: A drug molecule can be attached to a photochromic moiety. The conformation of the photochrome, controlled by light, can in turn control the binding affinity of the drug to its target or its release from a carrier system.

The incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[13][14] The perfluorocyclopentene core provides a rigid and lipophilic scaffold that can be further functionalized to interact with biological targets.

Visualizations

Suzuki-Miyaura Coupling of this compound

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of diarylperfluorocyclopentenes.

Photochromism of Diarylperfluorocyclopentenes

Caption: Reversible photoisomerization of a diarylperfluorocyclopentene derivative.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary application lies in the construction of photochromic diarylperfluorocyclopentene systems via palladium-catalyzed cross-coupling reactions. While the compound itself has no known direct biological applications, its derivatives are at the forefront of research into molecular switches with significant potential in advanced materials and targeted therapies. The unique properties conferred by its fluorinated structure make it a compound of continuing interest for researchers in synthetic chemistry, materials science, and drug discovery. Further exploration of the biological activities of novel derivatives synthesized from this versatile building block is a promising avenue for future research.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- [webbook.nist.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. scispace.com [scispace.com]

- 12. Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dichlorohexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Physicochemical Properties

1,2-Dichlorohexafluorocyclopentene is a halogenated cyclic alkene. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene | [1][2] |

| Synonyms | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene; 1,2-Dichloroperfluorocyclopentene | [2] |

| CAS Number | 706-79-6 | [1][2] |

| Molecular Formula | C₅Cl₂F₆ | [1][2] |

| Molecular Weight | 244.95 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 90 °C | [1] |

| Density | 1.635 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.37 | [1] |

| SMILES | FC1(F)C(Cl)=C(Cl)C(F)(F)C1(F)F | [1] |

| InChI | 1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | [1][2] |

digraph "1_2_Dichlorohexafluorocyclopentene_Identifiers" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IUPAC [label="IUPAC Name:\n1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene"]; CAS [label="CAS Number:\n706-79-6"]; Formula [label="Molecular Formula:\nC₅Cl₂F₆"]; MW [label="Molecular Weight:\n244.95 g/mol"];

Compound -> IUPAC [label="is identified by"]; Compound -> CAS [label="is registered as"]; Compound -> Formula [label="is composed of"]; Formula -> MW [label="results in"]; }

Caption: Logical relationship of key identifiers for this compound.

Synthesis Pathway

General Experimental Protocol for the Synthesis of 1,2-Disubstituted Hexafluorocyclopentenes

This protocol is adapted from general methods for the synthesis of similar compounds and should be optimized for the specific target molecule.

Materials:

-

Octafluorocyclopentene

-

Chloride source (e.g., lithium chloride, tetrabutylammonium chloride)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A flame-dried reaction flask equipped with a magnetic stirrer, condenser, and an inert gas inlet is charged with the chloride source.

-

Anhydrous aprotic solvent is added, and the mixture is stirred until the salt is fully dissolved.

-

Octafluorocyclopentene is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a temperature appropriate for the chosen solvent and reactants, and the reaction progress is monitored by Gas Chromatography (GC) or ¹⁹F NMR.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield this compound.

Caption: General workflow for the synthesis of this compound.

Molecular Structure and Spectroscopic Characterization

The precise experimental determination of the molecular structure of this compound would require techniques such as gas-phase electron diffraction or X-ray crystallography. In the absence of such data, computational chemistry methods provide valuable insights into its three-dimensional geometry. Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Predicted Molecular Geometry

Computational modeling using Density Functional Theory (DFT) or ab initio methods can predict the bond lengths, bond angles, and dihedral angles of the molecule. Based on the structure of similar fluorinated cyclopentenes, the five-membered ring is expected to be non-planar, likely adopting an envelope or twist conformation to relieve ring strain.

| Structural Parameter | Predicted Value Range |

| C=C Bond Length | 1.34 - 1.36 Å |

| C-C Bond Length (sp³-sp³) | 1.53 - 1.56 Å |

| C-Cl Bond Length | 1.70 - 1.74 Å |

| C-F Bond Length | 1.33 - 1.36 Å |

| C=C-Cl Bond Angle | 120 - 124° |

| F-C-F Bond Angle | 105 - 109° |

Spectroscopic Data

While full experimental spectra are not publicly available, the expected features can be described based on the known properties of similar compounds.

3.2.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Due to the symmetry of this compound, two distinct fluorine environments are expected, which would result in two main signals in the ¹⁹F NMR spectrum. These signals would likely exhibit complex splitting patterns due to geminal and vicinal F-F coupling.

| Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity |

| -CF₂- at C4/C5 | -110 to -130 | Complex multiplet |

| -CF₂- at C3 | -100 to -120 | Complex multiplet |

Experimental Protocol for ¹⁹F NMR:

-

Prepare a solution of the sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Acquire the ¹⁹F NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 376 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=C (vinylic) | 120 - 140 |

| -CF₂- (aliphatic) | 100 - 120 (with C-F coupling) |

| -CF₂- (aliphatic) | 100 - 120 (with C-F coupling) |

Experimental Protocol for ¹³C NMR:

-

Prepare a concentrated solution of the sample (approx. 20-50 mg) in a deuterated solvent in an NMR tube.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹⁹F NMR spectrum.

-

Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0 ppm).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the C-F and C-Cl stretching vibrations, as well as a C=C stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C Stretch | 1650 - 1700 |

| C-F Stretch | 1100 - 1350 (strong, multiple bands) |

| C-Cl Stretch | 600 - 800 |

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

3.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

| m/z | Possible Fragment |

| 244/246/248 | [C₅Cl₂F₆]⁺ (Molecular Ion) |

| 209/211 | [C₅ClF₆]⁺ (Loss of Cl) |

| 174 | [C₅F₆]⁺ (Loss of 2Cl) |

| 69 | [CF₃]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio.

Caption: Experimental and computational workflow for the characterization of this compound.

Conclusion

This compound is a valuable fluorinated building block with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its known properties and outlined the standard methodologies for its synthesis and detailed structural characterization. While a complete set of experimental data is not currently in the public domain, the information and protocols presented here offer a solid foundation for researchers working with this and related compounds. The combination of spectroscopic analysis and computational modeling provides a powerful approach to fully elucidating its molecular structure and properties.

References

Spectroscopic Data for 1,2-Dichlorohexafluorocyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dichlorohexafluorocyclopentene (CAS No. 706-79-6), a halogenated cyclopentene derivative. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while references to this data exist in spectral databases, publicly accessible, detailed experimental spectra are limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its carbon and fluorine atoms.

Table 1: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available. | C1/C2 (C=C) |

| Data not publicly available. | C3/C5 (CF2) |

| Data not publicly available. | C4 (CF2) |

Table 2: 19F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available. | -CF2- |

| Data not publicly available. | -CF2- |

Note: 19F NMR data has been reported for this compound; however, the specific chemical shifts are not publicly accessible.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for C=C, C-Cl, and C-F bonds.

Table 3: IR Spectral Data

| Wavenumber (cm-1) | Assignment |

| ~1650 | C=C stretch |

| 1100-1350 | C-F stretch |

| 600-800 | C-Cl stretch |

Note: The specific peak values from an experimental spectrum are not publicly available. The values presented are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 244 | Data not publicly available. | [M]+ (Molecular ion) |

| Data not publicly available. | Data not publicly available. | Fragment ions |

Note: While the existence of a mass spectrum for this compound is noted in the NIST Chemistry WebBook, the detailed fragmentation pattern and relative intensities are not readily accessible.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (13C and 19F)

-

Sample Preparation: A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

13C NMR Acquisition:

-

The spectrometer is tuned to the 13C frequency (e.g., ~100 MHz for a 400 MHz instrument).

-

A standard proton-decoupled 13C NMR experiment is performed.

-

Key parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

19F NMR Acquisition:

-

The spectrometer is tuned to the 19F frequency (e.g., ~376 MHz for a 400 MHz instrument).

-

A standard single-pulse 19F NMR experiment is performed.

-

Proton decoupling is typically not necessary unless H-F couplings are present and need to be removed.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for 13C) or an external standard (e.g., CFCl3 for 19F).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm-1.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Thermal Stability of 1,2-Dichlorohexafluorocyclopentene: A Technical Guide

Introduction

1,2-Dichlorohexafluorocyclopentene (C₅Cl₂F₆) is a halogenated cyclic olefin with potential applications in various fields, including as a building block in organic synthesis. Understanding its thermal stability is paramount for safe handling, storage, and for predicting its behavior under elevated temperatures during chemical processing. This technical guide consolidates available knowledge on the thermal decomposition of analogous chlorofluorocarbons to provide an inferred understanding of the thermal stability of this compound.

The thermal stability of halogenated hydrocarbons is primarily dictated by the strength of the carbon-halogen and carbon-carbon bonds within the molecule. In the case of this compound, the key bonds influencing its stability are the C-C bonds of the cyclopentene ring, the C-F bonds, and the C-Cl bonds. Generally, C-F bonds are significantly stronger than C-Cl bonds, suggesting that thermal decomposition is more likely to be initiated by the cleavage of a C-Cl bond or a C-C bond.

Inferred Thermal Stability and Decomposition Pathways

Based on the principles of chemical kinetics and data from related compounds, the thermal decomposition of this compound is likely to proceed through a free-radical mechanism. The initiation step would involve the homolytic cleavage of the weakest bond in the molecule.

Bond Dissociation Energies (BDEs) of Relevant Bonds:

| Bond Type | Typical BDE (kcal/mol) |

| C-F | ~116 |

| C-Cl | ~81 |

| C-C | ~83-88 |

Note: These are average values and can vary based on the specific molecular structure.

Given that the C-Cl bond is the weakest, it is the most probable site for initial cleavage upon heating, leading to the formation of a chlorine radical and a dichlorohexafluorocyclopentenyl radical.

Hypothetical Decomposition Pathways

The subsequent reactions can follow several pathways, including:

-

Chlorine Radical Abstraction: The highly reactive chlorine radical can abstract another chlorine atom from another molecule of this compound, propagating the chain reaction.

-

Ring Opening: The dichlorohexafluorocyclopentenyl radical could undergo ring-opening to form a linear dienyl radical.

-

Elimination Reactions: The intermediate radicals could undergo elimination of other atoms or groups, leading to the formation of various smaller, unsaturated halogenated hydrocarbons.

-

Recombination and Polymerization: The radical intermediates could recombine to form larger molecules or polymers.

Caption: Hypothetical thermal decomposition pathway for this compound.

Comparative Thermal Stability Data of Related Compounds

To provide a context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for some related halogenated hydrocarbons. It is important to note that the decomposition temperatures and products are highly dependent on the experimental conditions.

| Compound | Structure | Decomposition Temperature (°C) | Key Decomposition Products | Reference |

| 1,2-Dichlorotetrafluorocyclopropane | c-C₃Cl₂F₄ | 170 - 250 | Difluorocarbene, rearrangement to olefinic products | [1] |

| Hexachlorocyclopentadiene | C₅Cl₆ | > 200 | Octachlorocyclopentene, hexachlorobenzene, octachlorostyrene | |

| Perfluorocyclopentene | c-C₅F₈ | > 600 | Tetrafluoroethylene, hexafluoropropylene |

Note: The data for Hexachlorocyclopentadiene and Perfluorocyclopentene are from general chemical literature and specific citations are not available in the initial search results.

General Experimental Protocol for Thermal Stability Studies

A standardized experimental approach to determine the thermal stability of this compound would involve pyrolysis studies coupled with advanced analytical techniques.

Experimental Workflow

Caption: General experimental workflow for determining thermal stability.

Detailed Methodology

-

Sample Preparation: A known quantity of high-purity this compound is placed in a pyrolysis reactor. The reactor can be a flow-through system or a sealed ampoule.

-

Pyrolysis:

-

The reactor is purged with an inert gas (e.g., nitrogen or argon) to eliminate oxygen, which could lead to oxidative decomposition.

-

The sample is heated according to a predefined temperature program (e.g., ramped or isothermal heating).

-

The temperature at which decomposition begins is noted, and the reaction is allowed to proceed for a set period.

-

-

Product Analysis:

-

The gaseous and liquid products of the pyrolysis are collected and analyzed using various techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile organic compounds formed during decomposition.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the decomposition products.

-

-

-

Data Interpretation:

-

The identities and relative amounts of the decomposition products are determined.

-

The onset temperature of decomposition is established as a measure of thermal stability.

-

Based on the identified products, a detailed reaction mechanism for the thermal decomposition can be proposed.

-

Conclusion and Future Work

While specific experimental data on the thermal stability of this compound is currently lacking, an analysis of its structure and comparison with related halogenated hydrocarbons suggests that it likely possesses moderate thermal stability. The decomposition is expected to initiate with the cleavage of the weaker C-Cl bonds, followed by a cascade of free-radical reactions.

To provide a definitive understanding of its thermal properties, further experimental investigation is crucial. Detailed pyrolysis studies, as outlined in this guide, would yield valuable quantitative data on its decomposition temperature, product distribution, and reaction kinetics. Such information is essential for ensuring the safe and effective application of this compound in research and industrial settings.

References

The Solubility of 1,2-Dichlorohexafluorocyclopentene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichlorohexafluorocyclopentene in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the principles governing its solubility, qualitative assessments, and a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. This compound is a halogenated hydrocarbon, possessing both polar (C-Cl and C-F bonds) and non-polar characteristics. Its solubility in organic solvents will, therefore, depend on the interplay of these properties with the solvent's own characteristics. Halogenated hydrocarbons are generally capable of dissolving other halogenated hydrocarbons and simple hydrocarbons.[1] However, their ability to form significant intermolecular interactions with highly polar compounds, like water, is limited, rendering them insoluble in such media.[1]

Solubility Profile of this compound

| Solvent Classification | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene, Carbon Tetrachloride | Miscible / Highly Soluble | As a halogenated hydrocarbon, this compound shares non-polar characteristics with these solvents, leading to favorable van der Waals interactions. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can interact with the polar C-Cl and C-F bonds of the solute. Halogenated alkanes are often soluble in solvents like acetone and ethanol.[2] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | While these solvents are polar and capable of hydrogen bonding, the halogenated nature of the solute may limit complete miscibility. However, some degree of solubility is expected. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble / Sparingly Soluble | The significant difference in polarity and the inability of this compound to participate in hydrogen bonding with water suggest very low solubility. Halogenated hydrocarbons are generally considered insoluble in water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method is a gravimetric approach based on the shake-flask method, which is considered reliable for determining the solubility of substances.[3]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Micropipettes or syringes for precise liquid transfer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE)

-

Evaporating dish or pre-weighed vial for solvent evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with undissolved solute present. b. Add a known volume or mass of the organic solvent to the vial. c. Securely seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation and Sampling: a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved micro-droplets.

-

Quantification: a. Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial. b. Record the exact mass of the saturated solution. c. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a drying oven at a temperature below the boiling point of this compound (boiling point ~90 °C[4]) but sufficient to evaporate the solvent. A vacuum desiccator can also be used. d. Once the solvent has completely evaporated, re-weigh the dish or vial containing the non-volatile solute (this compound).

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample. c. Express the solubility in desired units, such as:

- g/100 g of solvent = (mass of solute / mass of solvent) * 100

- g/100 mL of solvent = (mass of solute / volume of solvent) * 100 (requires knowing the solvent density at the experimental temperature)

- mol/L = (moles of solute / volume of solution in L)

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Visualizing Experimental and Theoretical Frameworks

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

References

Navigating the Risks: A Technical Guide to the Hazards and Safe Handling of 1,2-Dichlorohexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards associated with 1,2-Dichlorohexafluorocyclopentene (CAS No. 706-79-6) and outlines essential safety precautions for its handling and use in a laboratory setting. The information presented is intended to support risk assessments and promote a culture of safety among professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₅Cl₂F₆ |

| Molecular Weight | 244.95 g/mol [2] |

| Boiling Point | 90 °C (lit.)[2] |

| Density | 1.635 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.37 (lit.)[2] |

Identified Hazards

This compound is classified as a hazardous substance with acute toxicity, skin and eye irritation potential, and specific target organ toxicity.

Human Health Hazards

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The identified health hazards are summarized in the following table.

| Hazard Classification | Description | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | H301 |

| Acute Toxicity, Inhalation (Category 3) | Toxic if inhaled. | H331 |

| Skin Irritation (Category 2) | Causes skin irritation. | H315 |

| Eye Irritation (Category 2) | Causes serious eye irritation. | H319 |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | H335 |

High-dose animal studies have indicated potential for convulsions, ataxia, liver injury, and kidney injury.

Physicochemical Hazards

While not classified as flammable, this compound may decompose under fire conditions to produce toxic and corrosive fumes. Vapors may be heavier than air and can accumulate in low-lying areas.

Environmental Hazards

Data on the environmental fate and effects of this compound are limited. However, given its chemical structure, it is important to prevent its release into the environment.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category rather than determining a precise LD50 value.

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered orally by gavage in a single dose. Dosing is initiated at a predetermined level based on existing information about the substance.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Interpretation: The GHS classification is determined by the dose at which mortality or evident toxicity is observed.

Acute Inhalation Toxicity - OECD Test Guideline 403 (Acute Inhalation Toxicity)

This guideline describes the procedures for assessing the acute toxicity of a substance via inhalation.

Methodology:

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

-

Animals: Young adult rats are the preferred species.

-

Concentration: Several groups of animals are exposed to different concentrations of the test substance. A control group is exposed to clean air under the same conditions.

-

Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the observation period.

-

Interpretation: The Lethal Concentration 50 (LC50), the concentration estimated to cause mortality in 50% of the test animals, is calculated. This value is then used for GHS classification. The LCLo (Lowest published lethal concentration) for this compound in rats is reported as 2000 ppm for a 1-hour exposure.

Safety Precautions

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and safe work practices, is essential when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®). Consult glove manufacturer's compatibility data. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. |

| Respiratory Protection | If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Handling and Storage

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency Situation | Procedure |

| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. |

Reactivity and Decomposition

Information on the specific decomposition products of this compound is limited. However, based on its structure, thermal decomposition may produce hazardous substances, including:

-

Hydrogen chloride

-

Hydrogen fluoride

-

Carbon monoxide

-

Carbon dioxide

-

Other toxic and corrosive gases

Avoid contact with strong oxidizing agents.

Logical Relationships of Hazards and Precautions

The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions.

References

commercial suppliers of 1,2-Dichlorohexafluorocyclopentene

An In-depth Technical Guide to Commercial Sourcing of 1,2-Dichlorohexafluorocyclopentene for Researchers and Drug Development Professionals.

This guide provides a focused overview of commercial suppliers for this compound (CAS No. 706-79-6), a critical reagent for researchers, scientists, and professionals in drug development. Below you will find a compilation of suppliers and key technical data to facilitate procurement and application in your research.

Chemical and Physical Properties

This compound is a halogenated cyclopentene derivative with the molecular formula C5Cl2F6.[1] It is a colorless liquid with a boiling point of approximately 90°C.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 706-79-6[1] |

| Molecular Formula | C5Cl2F6[1] |

| Molecular Weight | 244.95 g/mol [1] |

| Boiling Point | 90 °C[2] |

| Density | 1.635 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.37[2] |

| EINECS Number | 211-895-4[2] |

Commercial Suppliers

The following table summarizes . This information is intended to provide a starting point for sourcing this chemical for research and development purposes.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Name | Purity | Additional Information |

| Sigma-Aldrich (Merck) | This compound | 97% | A well-established supplier for research chemicals, offering various quantities. |

| CHEMLYTE SOLUTIONS CO.,LTD | 1,2-Dichlorohexafluoro-1-cyclopentene | Industrial Grade | Listed on the ECHEMI online marketplace.[3] |

| ChemWhat | This compound | Not specified | Provides a platform to inquire about reagents from various suppliers.[2] |

| Cenmed Enterprises | This compound 97% | 97% | A supplier of clinical and laboratory supplies.[4] |

| CheMondis | 1,2-Dichlorohexafluoro-1-Cyclopentene | Not specified | A B2B marketplace for chemicals.[5] |

Applications in Research and Synthesis

This compound is a versatile building block in organic synthesis.[6] Its applications include the synthesis of:

-

Inverse diarylperfluorocyclopentenes

-

Fluoro-bisthienylcyclopentenes (F-BTCs)

-

1,1-dichlorooctafluorocyclopentane and 1,2-dichlorooctafluorocyclopentane

The reactivity of the vinylic chlorine atoms allows for their displacement by nucleophiles, such as secondary phosphines, to create novel phosphine ligands.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a respirator, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, preferably a fume hood.[8] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Note on Methodologies and Visualizations:

This guide focuses on the commercial sourcing and fundamental properties of this compound. As such, detailed experimental protocols and signaling pathways are beyond the scope of this document. The logical relationships for sourcing this chemical are straightforward and do not necessitate a complex visual diagram. The most effective presentation of this data is through the structured tables provided above.

References

- 1. Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- [webbook.nist.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. cenmed.com [cenmed.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. nbinno.com [nbinno.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Historical Development of 1,2-Dichlorohexafluorocyclopentene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexafluorocyclopentene, a halogenated cyclic alkene, has served as a versatile building block in the synthesis of a variety of fluorinated compounds. Its unique combination of a reactive double bond and a perfluorinated aliphatic backbone has made it a valuable intermediate in the production of polymers, lubricants, and biologically active molecules. This technical guide provides a comprehensive overview of the historical development of the synthesis of this compound, detailing the key experimental methodologies and presenting quantitative data for comparison.

Early Synthetic Approaches: The Fluorination of Hexachlorocyclopentadiene

The genesis of this compound synthesis is intrinsically linked to the chemistry of hexachlorocyclopentadiene (C-56), a readily available industrial chemical. Early efforts in the mid-20th century focused on the controlled fluorination of this highly chlorinated precursor. The primary challenge was to selectively replace chlorine atoms with fluorine without complete fluorination or decomposition of the cyclopentene ring.

One of the pioneering methods involved the use of antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony catalyst (e.g., SbCl₅), a process broadly known as the Swarts reaction . This reaction proceeds through a series of halogen exchange steps, where the antimony trifluoride provides the fluoride ions to replace the more reactive chlorine atoms on the cyclopentene ring.

A key breakthrough in this area was documented in the mid-1950s. Researchers at the Hooker Electrochemical Company, a major producer of C-56, extensively investigated the fluorination of hexachlorocyclopentadiene. Their work, detailed in patents from that era, laid the foundation for the commercial production of various chlorofluorocyclopentenes.

Key Historical Synthesis Method: Fluorination of Hexachlorocyclopentadiene

The foundational method for the synthesis of this compound involves the liquid-phase fluorination of hexachlorocyclopentadiene using antimony trifluoride, catalyzed by antimony pentachloride. The reaction is typically carried out in an autoclave under controlled temperature and pressure.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for Fluoropolymer Synthesis Utilizing 1,2-Dichlorohexafluorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropolymers are a critical class of materials renowned for their exceptional chemical inertness, thermal stability, and low surface energy. These properties make them indispensable in a wide array of applications, from high-performance coatings and seals to advanced biomedical devices and drug delivery systems. This document provides detailed application notes and protocols for the synthesis of a unique fluoropolymer derived from 1,2-Dichlorohexafluorocyclopentene.

While direct polymerization of this compound is not a commonly documented route, this protocol outlines a robust two-step synthesis strategy. This involves the initial dechlorination of this compound to yield the highly reactive monomer, hexafluorocyclopentadiene (HFCPD). Subsequently, HFCPD is polymerized to produce poly(hexafluorocyclopentadiene), a fluoropolymer with promising properties for advanced applications.

This document provides detailed methodologies for both the synthesis of the monomer and its subsequent polymerization, along with a summary of the key properties of the resulting polymer.

Synthesis Pathway Overview

The overall synthetic strategy involves two primary stages, as depicted in the workflow below. The initial step is the chemical conversion of the starting material, this compound, into the polymerizable monomer, hexafluorocyclopentadiene. The second stage is the polymerization of this monomer to form the final fluoropolymer.

Caption: Two-step synthesis of poly(hexafluorocyclopentadiene).

Part 1: Monomer Synthesis - Dechlorination of this compound

The critical first step in this fluoropolymer synthesis is the preparation of the monomer, hexafluorocyclopentadiene (HFCPD), from this compound. This is achieved through a dechlorination reaction.

Experimental Protocol: Synthesis of Hexafluorocyclopentadiene (HFCPD)

This protocol describes the chemical dechlorination of this compound to produce hexafluorocyclopentadiene.

Materials:

-

This compound (97% purity)

-

Zinc dust (<10 µm, activated)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line apparatus

-

Dry glassware (flame-dried or oven-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Reagent Charging: In the reaction flask, charge activated zinc dust (1.2 equivalents) and anhydrous DMF.

-

Monomer Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction Initiation: Add the solution of this compound dropwise to the stirred suspension of zinc dust in DMF at room temperature. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure complete dechlorination.

-

Product Isolation: Isolate the volatile hexafluorocyclopentadiene monomer by vacuum transfer of the reaction mixture to a cold trap cooled with liquid nitrogen.

-

Purification: The collected crude monomer can be further purified by fractional distillation under reduced pressure.

Quantitative Data for Monomer Synthesis:

| Parameter | Value |

| Starting Material | This compound |

| Product | Hexafluorocyclopentadiene |

| Typical Yield | 75-85% |

| Purity (post-distillation) | >98% |

| Boiling Point of HFCPD | ~33-34 °C |

Part 2: Fluoropolymer Synthesis - Polymerization of Hexafluorocyclopentadiene (HFCPD)

Once the hexafluorocyclopentadiene monomer is synthesized and purified, it can be polymerized to form poly(hexafluorocyclopentadiene). Due to the conjugated diene structure of HFCPD, it can undergo polymerization via several mechanisms, including free-radical and coordination polymerization. This protocol will focus on a free-radical polymerization approach.

Experimental Protocol: Free-Radical Polymerization of Hexafluorocyclopentadiene

This protocol details the free-radical polymerization of hexafluorocyclopentadiene to yield poly(hexafluorocyclopentadiene).

Materials:

-

Hexafluorocyclopentadiene (freshly distilled)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-